Pentyl nitrite

Catalog No.
S594807
CAS No.
463-04-7
M.F
C5H11ONO
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl nitrite

CAS Number

463-04-7

Product Name

Pentyl nitrite

IUPAC Name

pentyl nitrite

Molecular Formula

C5H11ONO
C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3

InChI Key

CSDTZUBPSYWZDX-UHFFFAOYSA-N

SMILES

CCCCCON=O

Solubility

Decomposes (NTP, 1992)
Slightly soluble in water
Almost insoluble in water
Miscible with ethanol, ethyl ether
3.97e+00 g/L

Synonyms

Amyl Nitrite, Nitrite, Amyl

Canonical SMILES

CCCCCON=O

Historical Medical Use of Amyl Nitrite

Amyl nitrite was first synthesized in 1844 and was used medically for over a century. Its primary application was in the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. Amyl nitrite works by relaxing smooth muscle in blood vessels, causing them to dilate and increasing blood flow. While initially considered effective, its short duration of action and potential for side effects led to the development of more effective medications for angina [].

Source

[] Brunton, Sir T. Lauder (1867). On the Action of Certain Medicines on the Vascular System. J. & A. Churchill.

Amyl Nitrite in Cyanide Poisoning Antidote Research

Another historical medical use of amyl nitrite was as part of an antidote for cyanide poisoning. Cyanide inhibits cellular respiration, leading to rapid cell death and organ failure. Amyl nitrite, along with sodium thiosulfate and sodium nitrite, were used in a treatment protocol aimed at converting cyanide into a less toxic compound that can be excreted by the body. However, this approach has been largely replaced by the use of specific cyanide antidotes, such as hydroxocobalamin, due to its greater effectiveness and safety profile [].

Source

[] Barceloux, D. G. (ed.) (2002). Medical Toxicology: Diagnosis and Treatment of Human Poisoning. McGraw-Hill Professional.

Current Research on Amyl Nitrite

While amyl nitrite is no longer widely used in mainstream medicine, some research continues to explore its potential applications. Studies have investigated its effects on various conditions, including:

  • Erectile dysfunction: Amyl nitrite's vasodilatory properties have led to its use as an off-label treatment for erectile dysfunction. However, its safety and efficacy for this purpose are not established, and it is not recommended for this use due to potential health risks.
  • Sickle cell disease: Some research suggests that amyl nitrite may help to improve blood flow and reduce pain in individuals with sickle cell disease. However, further research is needed to determine its effectiveness and safety for this application.

Pentyl nitrite, with the chemical formula C5_5H11_{11}NO2_2, is a member of the alkyl nitrite family. It is a clear, yellowish liquid characterized by a fruity odor and pungent taste. This compound is flammable and has a boiling point of approximately 99°C (210°F) and a flash point below 73°F (23°C) . Pentyl nitrite is primarily used in medicine as a vasodilator and has psychoactive effects, which have led to its recreational use . It is poorly soluble in water but miscible with organic solvents, making it useful in various chemical applications .

Pentyl nitrite can undergo several reactions due to its nitrite functional group. It reacts with moisture in the air or water to produce nitric acid . As an oxidizing agent, it can engage in vigorous reactions, especially when mixed with reducing agents such as hydrides or sulfides, potentially leading to detonation . The general reaction for the formation of alkyl nitrites from alcohols and nitrous acid can be represented as:

ROH+HONORONO+H2O\text{ROH}+\text{HONO}\rightarrow \text{RONO}+\text{H}_2\text{O}

where R represents the pentyl group .

The synthesis of pentyl nitrite typically involves the reaction of pentanol (an alcohol) with nitrous acid. A common laboratory method includes the following steps:

  • Prepare an aqueous sodium nitrite solution.
  • Cool this solution and gradually add concentrated sulfuric acid.
  • Add pentanol dropwise to the mixture while maintaining low temperatures.
  • The resulting alkyl nitrite will form an upper layer that can be decanted from the reaction mixture.

This method utilizes the generation of nitrogen dioxide and nitric oxide during the reaction to convert pentanol into pentyl nitrite .

Pentyl nitrite has various applications:

  • Medical Use: Employed as a vasodilator for treating heart-related conditions.
  • Recreational Use: Often inhaled for its psychoactive effects under names like "poppers."
  • Chemical Reagent: Used in organic synthesis, particularly in reactions involving aromatic amines and for producing oximes .
  • Perfume Industry: Its distinctive odor makes it suitable for fragrance formulations.

Studies on pentyl nitrite interactions reveal its reactivity with various biological systems and other chemicals. Its ability to form toxic byproducts upon combustion highlights its potential hazards when used improperly . Furthermore, its interaction with reducing agents can lead to explosive reactions, necessitating caution in handling .

Pentyl nitrite belongs to the broader category of alkyl nitrites, which includes several similar compounds. Here are some notable comparisons:

Compound NameChemical FormulaProperties/Uses
Amyl NitriteC5_5H11_{11}NO2_2Similar vasodilatory effects; often used medically
Isopropyl NitriteC3_3H7_7NO2_2Used recreationally; associated with more severe side effects
Butyl NitriteC4_4H9_9NO2_2Similar applications but shorter carbon chain affects volatility
Ethyl NitriteC2_2H5_5NO2_2More volatile; used primarily as a reagent in organic synthesis

Uniqueness of Pentyl Nitrite

Pentyl nitrite is unique among alkyl nitrites due to its specific chain length and resultant properties. Compared to other alkyl nitrites like butyl or ethyl nitrites, pentyl nitrite offers a balance between volatility and stability that makes it particularly effective for both medical and recreational uses. Its distinct fruity odor also sets it apart from its counterparts.

Pentyl nitrite, with the chemical formula C₅H₁₁NO₂, exists as a volatile liquid at standard temperature and pressure [1]. This compound presents as a clear, yellowish liquid with distinctive organoleptic properties that make it readily identifiable [3]. The most notable characteristic of pentyl nitrite is its strong, fruity, ethereal odor that is immediately perceptible even at low concentrations [4]. This distinctive olfactory profile is accompanied by a pungent, aromatic taste, though it should be noted that direct tasting is not recommended for laboratory chemicals [3] [12].

The physical appearance of pentyl nitrite is characterized by its transparency and slight yellow coloration, which can deepen with prolonged storage or exposure to environmental factors [3] [4]. The liquid exhibits high volatility at room temperature, readily evaporating when exposed to air, which contributes to the rapid dispersion of its characteristic odor [12].

PropertyCharacteristic
Physical StateLiquid
ColorYellowish, clear
OdorFruity, ethereal, pungent
AppearanceVolatile liquid

Thermodynamic Parameters

Phase Transition Temperatures

Pentyl nitrite demonstrates well-defined phase transition temperatures that are critical for understanding its behavior under various thermal conditions [3] [4]. The compound exhibits a notably low melting point of approximately -90°C, indicating its tendency to remain in the liquid state across a wide temperature range commonly encountered in laboratory and industrial settings [3] [14].

The boiling point of pentyl nitrite occurs within the range of 104-106°C at standard atmospheric pressure (1013 hPa), representing the temperature at which the compound transitions from liquid to vapor phase [4] [14]. This relatively low boiling point further confirms its volatile nature and explains its ready evaporation at room temperature [3].

Additional thermal transition parameters include the flash point, measured at -40°C, which indicates the temperature at which pentyl nitrite can ignite when exposed to an ignition source [4] [12]. The autoignition temperature, recorded at 205°C, represents the threshold at which the compound will spontaneously ignite in air without an external ignition source [4] [14].

TransitionTemperature (°C)
Melting Point~-90
Boiling Point104-106 (at 1013 hPa)
Flash Point-40
Autoignition Temperature205

Vapor Pressure Profiles (65 hPa at 20°C)

The vapor pressure of pentyl nitrite is a critical thermodynamic parameter that quantifies its tendency to evaporate and exist in the gaseous state [4]. At 20°C, pentyl nitrite exhibits a vapor pressure of 65 hPa (approximately 48.8 mmHg), which is relatively high compared to many organic compounds of similar molecular weight [4] [14]. This elevated vapor pressure explains the compound's high volatility and rapid evaporation rate at room temperature [12].

The vapor pressure of pentyl nitrite follows the expected temperature dependence, increasing significantly as temperature rises [4]. This relationship is governed by the Clausius-Clapeyron equation, which describes the exponential relationship between vapor pressure and temperature for pure substances [14]. The high vapor pressure at ambient conditions contributes to the compound's characteristic rapid dispersion in air and its strong odor perception even at relatively low concentrations [3] [12].

The vapor pressure profile of pentyl nitrite is particularly relevant for handling and storage considerations, as it indicates that the compound readily transitions to the vapor phase at room temperature, necessitating appropriate containment measures to prevent unintended release or exposure [4] [14].

Thermal Stability and Decomposition Thresholds

Pentyl nitrite exhibits notable thermal instability and sensitivity to various environmental factors [12] [19]. The compound undergoes decomposition when exposed to air, light, or water, making it challenging to store for extended periods without degradation [19]. This instability is characteristic of alkyl nitrites as a chemical class, with decomposition processes accelerated by increased temperature [18].

The thermal decomposition of pentyl nitrite follows similar pathways to those observed in other alkyl nitrites, such as methyl nitrite, which has been studied more extensively [18]. When heated, pentyl nitrite undergoes decomposition to form various products including oxides of nitrogen, alcohols (specifically pentanol), and other organic fragments [18] [19]. This decomposition process is exothermic, releasing heat that can further accelerate the reaction rate if not properly controlled [15].

PropertyCharacteristic
Thermal StabilityDecomposes on exposure to air, light, or water
Decomposition TriggersHeat, light, moisture, prolonged storage
Decomposition ProductsOxides of nitrogen, alcohols, and other organic fragments
Storage RecommendationStore at +2°C to +8°C in dark, sealed containers

Research on similar alkyl nitrites suggests that the thermal decomposition of pentyl nitrite likely follows first-order kinetics, with the rate of decomposition primarily dependent on temperature [18]. The activation energy for this process is estimated to be similar to that of other alkyl nitrites, which typically falls in the range of 30-40 kcal/mol [18]. To minimize decomposition, pentyl nitrite should be stored at low temperatures (2-8°C) in sealed containers protected from light [4] [19].

Spectroscopic Properties

Infrared Spectroscopy and Vibrational Analysis

Infrared spectroscopy provides valuable insights into the molecular structure and bonding characteristics of pentyl nitrite through the analysis of its vibrational modes [7] [8]. The infrared spectrum of pentyl nitrite exhibits several distinctive absorption bands that are characteristic of the nitrite functional group and the alkyl chain [8].

The most prominent features in the infrared spectrum of pentyl nitrite are the strong absorbance bands associated with the R-O-N=O moiety [8] [9]. Specifically, the anti R-O-N=O stretching vibration appears at approximately 1665 cm⁻¹, while the syn R-O-N=O stretching vibration is observed at around 1620 cm⁻¹ [8] [9]. These two bands are particularly diagnostic for alkyl nitrites and can be used to distinguish pentyl nitrite from other organic compounds [8].

Another characteristic absorption band appears at approximately 780 cm⁻¹, corresponding to the O-N stretching vibration [8] [9]. This band, along with the aforementioned stretching vibrations, forms a distinctive pattern that is highly specific to the nitrite functional group [8].

Vibrational ModeWavenumber (cm⁻¹)
Anti R-O-N=O stretch~1665
Syn R-O-N=O stretch~1620
O-N stretch~780

Gas chromatography coupled with Fourier transform infrared spectroscopy (GC-IR) has been successfully employed to analyze pentyl nitrite and other alkyl nitrites, allowing for both separation and spectroscopic characterization [8] [9]. The vapor phase infrared spectrum of pentyl nitrite shows sufficient variation from other alkyl nitrites to enable differentiation between these structurally similar compounds [9].

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and hydrogen environments within pentyl nitrite [10]. The ¹H NMR spectrum of pentyl nitrite, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different hydrogen atoms along the pentyl chain [10].

The most deshielded protons in pentyl nitrite are those of the methylene group directly attached to the nitrite oxygen (CH₂-O), which appear as a multiplet in the range of 4.626-4.771 ppm [10]. This downfield shift is consistent with the electron-withdrawing effect of the nitrite group, which deshields the adjacent protons [10].

The methylene protons adjacent to the CH₂-O group resonate at 1.671-1.745 ppm, while the remaining methylene protons in the alkyl chain appear as complex multiplets in the range of 1.262-1.419 ppm [10]. The terminal methyl group protons are observed at 0.849-0.998 ppm, which is typical for methyl protons in alkyl chains [10].

NMR TypeAssignmentChemical Shift (ppm)
¹H NMRCH₂-O4.626-4.771
¹H NMRCH₂ adjacent to CH₂-O1.671-1.745
¹H NMRCH₂ chain1.262-1.419
¹H NMRTerminal CH₃0.849-0.998

The ¹H NMR spectrum of pentyl nitrite shows characteristic coupling patterns that reflect the connectivity of the hydrogen atoms within the molecule [10]. The integration of these signals corresponds to the expected number of hydrogen atoms in each environment, confirming the molecular structure of pentyl nitrite [10] [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of pentyl nitrite, aiding in its identification and structural characterization [11]. The mass spectrum of pentyl nitrite shows a molecular ion peak (M⁺) at m/z 117, corresponding to its molecular weight [11]. However, due to the relatively weak N-O bond in the nitrite group, the molecular ion often has low intensity in the spectrum [11] [16].

The fragmentation pattern of pentyl nitrite is characterized by several distinctive peaks that result from bond cleavages and rearrangements [11]. The base peak (100% relative intensity) appears at m/z 41, likely corresponding to a C₃H₅⁺ fragment resulting from the cleavage of the alkyl chain [11]. Other major fragments include peaks at m/z 57 (51.1% relative intensity), m/z 60 (35.3% relative intensity), and m/z 70 (34.9% relative intensity) [11].

Fragmentm/z ValueRelative Intensity (%)
Molecular ion (M⁺)117Present
Base peak41100.0
Major fragment5751.1
Major fragment6035.3
Major fragment7034.9

The fragmentation of pentyl nitrite in mass spectrometry typically involves the loss of NO₂, HNO₃, and other fragments from the molecular ion [16]. These fragmentation patterns are consistent with those observed for other alkyl nitrites and can be used as diagnostic tools for the identification of pentyl nitrite in complex mixtures [11] [16].

Solubility Behavior in Various Solvents

Pentyl nitrite exhibits distinct solubility characteristics across different solvent systems, which are important for its handling, purification, and application in various chemical processes [2] [3]. The compound shows limited solubility in water, with measurements indicating approximately 3.97 g/L at standard conditions [2] [12]. This partial water solubility is attributed to the polar nitrite functional group, which can engage in hydrogen bonding with water molecules, while the nonpolar pentyl chain contributes to its hydrophobic character [2].

In contrast to its limited water solubility, pentyl nitrite demonstrates excellent solubility in a wide range of organic solvents [2] [3]. It is completely miscible with alcohols such as methanol and ethanol, likely due to favorable interactions between the nitrite group and the hydroxyl groups of the alcohols [2] [19]. Similarly, pentyl nitrite readily dissolves in ethers, forming homogeneous solutions across all concentration ranges [2] [19].

The compound also exhibits high solubility in other organic solvents including chloroform, hexane, and various hydrocarbons, reflecting the influence of its nonpolar pentyl chain [12] [19]. This solubility profile is consistent with the general trend observed for alkyl nitrites, where solubility in organic solvents increases with increasing chain length [2].

SolventSolubility
WaterSlightly soluble (~3.97 g/L)
AlcoholsMiscible
EthersMiscible
Organic solventsHighly soluble

The solubility of pentyl nitrite is temperature-dependent, generally increasing with rising temperature in most solvent systems [5]. However, care must be taken when heating solutions of pentyl nitrite due to its thermal instability and potential for decomposition at elevated temperatures [12] [19].

Density, Viscosity and Transport Properties

Pentyl nitrite possesses distinct physical properties that influence its behavior in various applications and handling procedures [3] [4]. The density of pentyl nitrite is approximately 0.88 g/cm³ at 20°C, making it less dense than water [3] [4]. This property explains why pentyl nitrite forms a separate layer and floats when mixed with water, an important consideration for handling and separation processes [12] [19].

The relative vapor density of pentyl nitrite is approximately 4 (air = 1), indicating that its vapor is significantly heavier than air [12]. This property has implications for the dispersion behavior of pentyl nitrite vapor in air and should be considered in ventilation design for areas where the compound is handled [12].

The refractive index of pentyl nitrite falls within the range of 1.3880-1.3910, which is consistent with other alkyl nitrites of similar molecular weight [12]. This optical property can be used as a quality control parameter and for identification purposes [12].

PropertyValue
Density0.88 g/cm³ (20°C)
Relative Vapor Density (air=1)~4
Refractive Index1.3880-1.3910
Liquid Surface Tension~0.020 N/m (20°C)

The liquid surface tension of pentyl nitrite is approximately 0.020 N/m at 20°C, which is relatively low compared to water (0.072 N/m at 20°C) [12]. This low surface tension contributes to the compound's ability to spread easily on surfaces and its wetting properties [12].

While specific viscosity data for pentyl nitrite is limited in the literature, its viscosity is expected to be relatively low based on its molecular structure and the behavior of similar alkyl nitrites [5]. The transport properties of pentyl nitrite, including diffusion coefficients and thermal conductivity, follow trends typical for organic liquids of similar molecular weight and structure [5] [12].

Physical Description

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals.
Liquid

Color/Form

Yellowish liquid
Clear, yellowish liquid

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

117.078978594 g/mol

Monoisotopic Mass

117.078978594 g/mol

Boiling Point

219 °F at 760 mmHg (NTP, 1992)
104.5 °C

Flash Point

50 °F (NTP, 1992)

Heavy Atom Count

8

Taste

Pungent, aromatic taste

Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8817 g/cu cm at 20 °C

LogP

log Kow = 2.85 (est)

Odor

Peculiar ethereal, fruity odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

UNII

H2HUX79FYK

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H332 (88.37%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: n-Amyl nitrite is a yellowish liquid. It has a fruity odor and pungent taste. It is not very soluble in water. USE: n-Amyl nitrite is used to make other chemicals. It is also used in perfumes and as prescription inhaler as well as in homeopathic medications. n-Amyl nitrite is also a drug of abuse. EXPOSURE: Workers who use n-amyl nitrite may breathe in mists or have direct skin contact. The general population may be exposed by vapors from medical and consumer products as well as ingestion of some medications containing n-amyl nitrite. If n-amyl nitrite is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It is expected to build up in fish. RISK: Data on the potential for n-amyl nitrite to produce toxic effects in humans were not available. Learning/memory function and coordination were lowered in laboratory animals following inhalation of chemically-related isoamyl nitrite. Data on the potential for n-amyl nitrite to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for n-amyl nitrite to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Drug Indication

For the rapid relief of angina pectoris.

Therapeutic Uses

/EXPL THER/ Presented is a case of idiopathic priapism that was successfully treated with inhalation of amyl nitrite. Routine treatment measures had failed. The same patient presented on several other occasions in a similar fashion. Each time amyl nitrite was successful. An investigation for diseases known to be associated with priapism proved negative. Due to the frequency of recurrences, definitive surgical management was offered. The patient refused and has been lost to follow up.
/EXPL THER/ Acute catastrophic pulmonary vasoconstriction frequently leads to cardiovascular collapse. Rapid and selective pulmonary vasodilation is desired in order to restore hemodynamic stability. This pilot study examined the effectiveness of inhaled amyl nitrite as a selective pulmonary vasodilator. Nine adult swine were anesthetized. Acute pulmonary hypertension with hemodynamic collapse was induced with a bolus administration of a thromboxane analogue, U46619. Six animals then received a capsule of amyl nitrite. The administration of inhaled amyl nitrite decreased mean pulmonary artery pressure from 42 +/- 3 to 22 +/ 3 mm Hg at five minutes (p < 0.05), with a concomitant increase in cardiac output and mean arterial pressure. Pulmonary vascular resistance decreased from 4889 +/- 1338 to 380 +/- 195 dyne. sec. cm(-5) (by 92% from the maximal pulmonary hypertension change), with significant improvement in systemic hemodynamics. During acute thromboxane-mediated pulmonary hypertension with cardiovascular collapse, prompt administration of inhaled amyl nitrite was effective in restoring pulmonary and systemic hemodynamics within five minutes.
/EXPL THER/ Amyl nitrite is a smooth muscle relaxant that has been used clinically to facilitate uterine relaxation in difficult deliveries. In this retrospective study, we evaluate the safety of amyl nitrite use during preterm cesarean deliveries, and we assess possible advantageous effects on surgical incision choice. Women who received amyl nitrite cesarean section were compared to a control group matched for gestational age, fetal presentation, and mode of delivery who did not receive amyl nitrite. There were no statistical differences between the groups in the independent variables (maternal age, parity, medical or obstetric history, type of anesthesia, anesthesia or obstetric attending physician, antepartum hematocrit, or neonatal weight). Outcome (dependent) variables (estimated blood loss, Apgar scores, postpartum hematocrit, cord gases, or postpartum complications) were assessed, and there were no significant differences between the groups. Low transverse cesarean section was performed more frequently in the amyl nitrite group (58 of 64) than in the comparison group (48 of 64) (p less than 0.03). Considering the 128 women with and without amyl nitrite together, the decrease in hematocrit observed postpartum was greater after classic section (7%) than after low transverse section (4%) (p less than 0.002). We conclude that the use of amyl nitrite during preterm cesarean section poses no threat to mother or fetus and may facilitate delivery by allowing the performance of a low transverse rather than a classic cesarean section without maternal or neonatal complications.

Mechanism of Action

Amyl nitrite's antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output because of peripheral vasodilation, rather than coronary artery dilation. Amyl nitrite is a source of nitric oxide, which accounts for the mechanism described above. As an antidote (to cyanide poisoning), amyl nitrite promotes formation of methemoglobin, which combines with cyanide to form nontoxic cyanmethemoglobin.

Vapor Pressure

43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992)
3.97 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

463-04-7
8017-89-8
110-46-3

Absorption Distribution and Excretion

Amyl nitrite vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation.

Metabolism Metabolites

Hepatic. The drug is metabolized rapidly, probably by hydrolytic denitration; approximately one-third of the inhaled amyl nitrite is excreted in the urine.

Wikipedia

Amyl_nitrite
Pentyl_nitrite

Drug Warnings

The nitrates and nitrites should be used with caution, if at all, in patients with increased intracranial pressure (e.g., head trauma, cerebral hemorrhage) and are contraindicated in patients with severe anemia or with a previous idiosyncratic or hypersensitivity reaction to these drugs. /Nitrates and nitrites/
Since amyl nitrite increases intraocular pressure as well as that of cerebrospinal fluid, it should be used with caution in pt with glaucoma or cerebral hemorrhage.
Headache, the most frequent adverse effect may be severe (persistent or transient) and is perceived as a pulsating, throbbing sensation; headache is especially common after inhalation of amyl nitrite. /Nitrates and nitrites/
VET: Causes intense and rapid lowering of blood pressure and increases in heart rate.
For more Drug Warnings (Complete) data for ISOAMYL NITRITE (7 total), please visit the HSDB record page.

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Interaction of amyl alcohol with nitrous acid.

General Manufacturing Information

Nitrous acid, pentyl ester: ACTIVE
Mixture of isomers containing not less than 97.0% and not more than 100.0% of C5H11NO2. Consists chiefly of isoamyl nitrite ... but other isomers are also present.

Analytic Laboratory Methods

NMR ANALYSIS OF PHARMACEUTICALS. DETERMINATION OF AMYL NITRITE IN ITS INHALANT DOSAGE FORM.

Storage Conditions

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where amyl nitrite may be present, check to make sure that an explosive concentration does not exist. Store in an explosion-proof refrigerator. Protect from light. Keep under an inert atmosphere. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. /Amyl nitrites/

Interactions

...Its effect can be antagonized by any drug that can activate smooth muscle under consideration. Thus, nitrite is functional antagonist of norepinephrine, acetylcholine, histamine... /nitrite/

Stability Shelf Life

Unstable and decomposition on exposure to air and light.
MOISTURE ACCELERATES DECOMP

Dates

Modify: 2023-08-15

Diagnostic differences in the pharmacologic response to cholecystokinin and amyl nitrite in patients with absent contractility vs type I Achalasia

Arash Babaei, Sadaf Shad, Benson T Massey
PMID: 32350982   DOI: 10.1111/nmo.13857

Abstract

Absent esophageal contractility (AC) is distinguished from type 1 achalasia (ACH1) during high-resolution manometry (HRM) on the basis of normal or elevated deglutitive integrated relaxation pressure (IRP) values. However, IRP measurements are subject to pressure recording error. We hypothesized that distinctive responses to pharmacologic provocation using amyl nitrite (AN) and cholecystokinin (CCK) could reliably distinguish AC patients from those with ACH1.
To compare esophageal response with AN and CCK in a well-defined cohort of ACH1 and AC patients.
All available clinical, radiographic, endoscopic, and manometric information in 34 patients with aperistalsis was reviewed to determine the final diagnosis of ACH1 and AC. The differences in response to provocative challenges with the rapid drink challenge (RDC) test and administration of AN and CCK were compared between these two groups.
Eighteen patients were diagnosed with ACH1 and sixteen with AC. While IRP values were significantly higher in ACH1, the standard criterion value misclassified four AC patients as having ACH1 and five ACH1 patients as having AC. IRP values on the RDC did not accurately segregate AC from ACH1, but we were able to identify AN and CCK esophageal motor response criteria that allowed correct classification of ACH1 and AC patients.
Nearly a quarter of AC and ACH1 patients may be misdiagnosed based on manometric IRP criteria alone. Differences in the esophageal motor responses to AN and CCK have the potential to facilitate the correct diagnosis in these challenging patients.


Man With Cyanosis and Altered Mental Status

Anne Runkle, Jason Block, Samir Haydar
PMID: 31866026   DOI: 10.1016/j.annemergmed.2019.06.029

Abstract




Symmetrical pruriginous nasal rash

Cristian Navarrete-Dechent, Pablo Uribe
PMID: 31675409   DOI:

Abstract




Prevalence and correlates of "popper" (amyl nitrite inhalant) use among HIV-positive Latinos living in the U.S.-Mexico border region

Nicole Pepper, María Luisa Zúñiga, Mark B Reed
PMID: 30614780   DOI: 10.1080/15332640.2018.1540955

Abstract

Poppers (nitrite inhalants) are legal, commonly used by men who have sex with men, and associated with HIV acquisition, yet research is lacking on popper use and associated adverse outcomes. People living with HIV (PLWH) in the U.S.-Mexico border region lead binational lives, including accessing care and having sex and drug use partners on both sides of the border, with broad personal and public health implications. Understanding popper use provides crucial information to guide policy and develop targeted interventions for binational PLWH. We examine prevalence and correlates of popper use among HIV-positive Latinos in the border region, an underserved population at risk for poor health outcomes. This cross-sectional study recruited a convenience sample from agencies in San Diego and Tijuana to complete quantitative surveys. Participants (
= 121) were primarily male (82.6%) and gay/bisexual (62%). Lifetime substance use (excluding cannabis) was reported by 72% of participants, and 25.6% reported lifetime popper use. Individuals recruited in the U.S. were significantly more likely to report use of poppers than were participants recruited in Mexico. Our regression model found that identifying as gay/bisexual and having bought, sold, or traded sex for money, drugs, or other goods were independently associated with popper use. Findings shed light on the profile of individuals who use poppers and lay the foundation for further research to understand the context of popper use as it relates to high-risk behavior among PLWH in this region of high transborder mobility. Binational collaborative approaches are needed to improve regional HIV care outcomes and reduce transmission risk.


Motility Patterns Following Esophageal Pharmacologic Provocation With Amyl Nitrite or Cholecystokinin During High-Resolution Manometry Distinguish Idiopathic vs Opioid-Induced Type 3 Achalasia

Arash Babaei, Sadaf Shad, Benson T Massey
PMID: 31419570   DOI: 10.1016/j.cgh.2019.08.014

Abstract

In some patients, the type 3 achalasia (A3) motor pattern may be an effect of chronic use of high-dose opioids. No motor findings have been identified to differentiate opioid-induced A3 (OA3) from idiopathic A3 (IA3). We investigated whether OA3 could be distinguished from IA3 on the basis of differences in esophageal motor responses to amyl nitrite, cholecystokinin, or atropine.
We performed a retrospective study of patients who received pharmacologic provocation during esophageal high-resolution manometry from 2007 through 2017 at a tertiary referral center. We identified 26 patients with IA3 (9 women; mean age, 68 ± 13 years) and 24 patients with OA3 (15 women; mean age, 59 ± 10 years). We compared pressure topography metrics during deglutition and after administration of amyl nitrite, cholecystokinin, or atropine between patients with OA3 vs IA3.
Amyl nitrite induced a similar relaxation response in both groups, but the rebound contraction of the lower esophageal sphincter during amyl nitrite recovery, and the paradoxical esophageal contraction during the first phase of cholecystokinin response, were both significantly attenuated in patients with OA3. The second phase of cholecystokinin response in patients with OA3 was 100% relaxation, when present, in contrast to only 26% of patients with IA3. There was no significant difference between groups in inhibition of lower esophageal sphincter tone or esophageal body contractility by cholinergic receptor blockade.
Nearly half of patients with an A3 pattern of dysmotility are chronic, daily users of opioids with manometry patterns indistinguishable from those of patients with IA3. Patients with OA3 differ from patients with IA3 in responses to amyl nitrite and cholecystokinin. These findings might be used to identify patients with dysmotility resulting from opioid use.


Comparison of Valsalva Maneuver, Amyl Nitrite, and Exercise Echocardiography to Demonstrate Latent Left Ventricular Outflow Obstruction in Hypertrophic Cardiomyopathy

Chadi Ayoub, Jeffrey B Geske, Carolyn M Larsen, Christopher G Scott, Kyle W Klarich, Patricia A Pellikka
PMID: 29054275   DOI: 10.1016/j.amjcard.2017.08.047

Abstract

Guidelines recommend exercise stress echocardiogram (ESE) for patients with hypertrophic cardiomyopathy (HC) if a 50 mm Hg gradient is not present at rest or provoked with Valsalva or amyl nitrite, to direct medical and surgical management. However, no study has directly compared all 3 methods. We sought to evaluate efficacy and degree of provocation of left ventricular outflow gradients by ESE, and compare with Valsalva and amyl nitrite. In patients with HC between 2002 and 2015, resting echocardiograms and ESEs within 1 year were retrospectively reviewed. Gradients elicited by each provocation method were compared. Rest and ESE were available in 97 patients (mean age 54 ± 18 years, 57% male); 78 underwent Valsalva maneuver and 41 amyl nitrite provocation. Median gradients (interquartile range) were 10 mm Hg (7,19) at rest, 16 mm Hg (9,34) with Valsalva, 23 mm Hg (13,49) with amyl nitrite, and 26 mm Hg (13,58) with ESE. ESE and amyl nitrite were able to provoke obstruction (≥30 mm Hg) and severe obstruction (≥50 mm Hg) more frequently than Valsalva. In patients with resting gradient <30 mm Hg (n = 83), provocation maneuvers demonstrated dynamic obstruction in 51%; in those with Valsalva gradient <30 mm Hg (n = 57), ESE or amyl nitrite provoked a gradient in 44%; and in those with amyl nitrite gradient <30 mm Hg (n = 20), ESE provoked a gradient in 29%. No demographic or baseline echocardiographic parameter predicted provocable obstruction. In conclusion, ESE is clinically useful; however, different provocation maneuvers may be effective in different patients with HC, and all maneuvers may be required to provoke dynamic obstruction in symptomatic patients.


Following Lives Undergoing Change (Flux) study: Implementation and baseline prevalence of drug use in an online cohort study of gay and bisexual men in Australia

Mohamed A Hammoud, Fengyi Jin, Louisa Degenhardt, Toby Lea, Lisa Maher, Jeffrey Grierson, Brent Mackie, Marcus Pastorelli, Colin Batrouney, Nicky Bath, Jack Bradley, Garrett P Prestage
PMID: 28081482   DOI: 10.1016/j.drugpo.2016.11.012

Abstract

Drug use among gay and bisexual men (GBM) is higher than most populations. The use of crystal methamphetamine, erectile dysfunction medication (EDM), and amyl nitrite have been associated with sexual risk behaviour and HIV infection among gay and bisexual men (GBM).
This paper describes an online prospective observational study of licit and illicit drug use among GBM and explores baseline prevalence of drug use in this sample. Capturing these data poses challenges as participants are required to disclose potentially illegal behaviours in a geographically dispersed country. To address this issue, an entirely online and study specific methodology was chosen.
Men living in Australia, aged 16.5 years of age or older, who identified as homosexual or bisexual or had sex with at least one man in the preceding 12 months were eligible to enrol.
Between September 2014 and July 2015, a total of 2250 participants completed the baseline questionnaire, of whom, 1710 (76.0%) consented to six-monthly follow-up. The majority (65.7%) were recruited through Facebook targeted advertising. At baseline, over half (50.5%) the men reported the use of any illicit drug in the previous six months, and 28.0% had used party drugs. In the six months prior to enrolment, 12.0% had used crystal methamphetamine, 21.8% had used EDM, and 32.1% had used amyl nitrite. Among the 1710 men enrolled into the cohort, 790 men had used none of these drugs.
Ease of entry and minimal research burden on participants helped ensure successful recruitment into this online cohort study. Study outcomes will include the initiation and cessation of drug use, associated risk behaviours, and health consequences, over time. Results will provide insights into the role gay community plays in patterns of drug use among GBM.


Pharmacologic interrogation of patients with esophagogastric junction outflow obstruction using amyl nitrite

Arash Babaei, Sadaf Shad, Aniko Szabo, Benson T Massey
PMID: 31236998   DOI: 10.1111/nmo.13668

Abstract

The Chicago Classification of esophageal motility includes a group of patients who show evidence of esophagogastric junction outflow obstruction (EGJOO) as demonstrated by elevated integrated relaxation pressure (IRP) and preserved peristalsis. Our aim is to classify EGJOO patients based on response to amyl nitrite (AN) during high-resolution manometry.
Patients were considered to have true EGJOO if elevated IRP during supine swallow persisted in the upright position and was associated with high intrabolus pressure. The EGJ response to AN was compared between patients with achalasia type 2 (A2) and normal esophageal motility. Based on the relaxation gain (deglutitive IRP-AN IRP) value that best discriminated these two groups (10 mm Hg), patients with true EGJOO were categorized as being in either the AN-responsive (AN-R) or AN-unresponsive (AN-U) subgroups.
In the group of 49 patients with true EGJOO, the AN response classified 27 patients (IRP = 25 ± 10 mm Hg) with AN-R and 22 patients (IRP = 20 ± 5 mm Hg) with AN-U (P = 0.2). In AN-R, AN produced a relaxation gain and rebound after-contraction response at the EGJ comparable to A2 patients. AN-U patients had an elevated IRP after AN and a relaxation gain similar to normal esophageal motility patients. AN-U patients were obese and had higher prevalence of sleep apnea (P < 0.05).
Among patients with true EGJOO, only half have pharmacologic evidence of impaired LES relaxation. Pharmacologic interrogation of the EGJ is thus necessary to identify the subgroup of EGJOO patients who could be expected to benefit from LES ablative therapies.


Association Between Nitrite and Nitrate Intake and Risk of Gastric Cancer: A Systematic Review and Meta-Analysis

Fei-Xiong Zhang, Yu Miao, Ji-Gang Ruan, Shu-Ping Meng, Jian-Da Dong, Hua Yin, Ying Huang, Fu-Rong Chen, Zhen-Chuan Wang, Ya-Fang Lai
PMID: 30850575   DOI: 10.12659/MSM.914621

Abstract

BACKGROUND Studies have shown inconsistent associations of nitrite and nitrate intake with the risk of gastric cancer or its associated mortality. We performed a meta-analysis of observational studies to evaluate the correlation of nitrite and nitrate intake with the risk of gastric cancer. MATERIAL AND METHODS We searched for studies reporting effect estimates and 95% confidence intervals (CIs) of gastric cancer in PubMed, EMBASE, and the Cochrane Library through November 2018. The summary results of the included studies were pooled using a random-effects model. RESULTS Eighteen case-control and 6 prospective cohort studies recruiting 800 321 participants were included in this study. The summary results indicated that the highest (odds ratio [OR], 1.27; 95%CI, 1.03-1.55; P=0.022) or moderate (OR: 1.12; 95%CI, 1.01-1.26; P=0.037) nitrite intake were associated with a higher risk of gastric cancer. However, we noted that high (OR, 0.81; 95%CI, 0.68-0.97; P=0.021) or moderate (OR, 0.86; 95%CI, 0.75-0.99; P=0.036) nitrate intakes were associated with a reduced risk of gastric cancer. These associations differed when stratified by publication year, study design, country, the percentage of male participants, assessment of exposure, adjusted model, and study quality. CONCLUSIONS High or moderate nitrite intake was associated with higher risk of gastric cancer, whereas high or moderate nitrate intake was correlated with lower risk of gastric cancer.


A Study of the Longitudinal Patterns of Stimulant and Amyl Nitrite Use and Sexual Behavior Pre- and Post-HIV Seroconversion Among MSM

James A Swartz, David McCarty-Caplan
PMID: 29248970   DOI: 10.1007/s10461-017-2008-y

Abstract

The use of stimulant drugs alone or in combination with amyl nitrites (stimulant/nitrites) has been associated with higher rates of risky sexual behavior and predictive of HIV infection among men who have sex with men. However, the temporal pattern of stimulant/nitrite use pre- and post-seroconversion has not been well established. This study assessed changes in stimulant/nitrite use and risky sexual behavior among seroconverting MSM over time. Data were collected in the Baltimore-Washington, DC; Pittsburgh; Chicago; and Los Angeles sites of the Multicenter AIDS Cohort Study (MACS), a longitudinal study of the natural history of HIV infection among MSM. We used propensity scores to select 1044 MSM from 7087 MACS participants composed of 348 seroconverting, 348 seronegative, and 348 seroprevalent participants matched on demographics, recruitment cohort, and study visits. We centered up to four-years of semi-annual data around the seroconversion visit of the seroconverting case within each matched group of participants. Mixed effects regressions estimated the effects of serostatus, recruitment cohort, and time on self-reported stimulant/nitrite use, numbers of male intercourse partners, and numbers of unprotected receptive anal intercourse (URAI) partners. Covariates included demographics, binge drinking, and marijuana use. Seroconverters had the highest odds of stimulant/inhaled nitrite use (AOR 10.3, CI 4.8-22.0), incident rates of intercourse (IRR 1.6, CI 1.3-2.1), and URAI partners (IRR 5.1, CI 3.5-7.3). All participants decreased drug use and sexual risk behavior over time. However, the decreases were largest for seroconverters who nevertheless maintained the highest rates of stimulant/nitrite use and sexual risk. Cohort-related effects were associated with sharp reductions in stimulant/nitrite use and URAI in the early 1990s that rebounded considerably within the first decade of the 2000s. Although all participants decreased risky sexual behavior and stimulant and/or nitrite use over time, seroconverters had the largest decreases. There was no evidence for abrupt or substantial increases in drug use or risky sex post-seroconversion. However, there was substantial variation at the individual level, with the factors underlying this variation not well understood and worth further study. Moreover, stimulant/nitrite use and risky sexual behavior appear to have been strongly influenced by contextual historical and socio-cultural effects. The manner in which contextual factors influence individual behavior is also not well understood and also warrants further study.


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